molecular formula C30H48O B107575 (3aR,5aR,5bR,7aS,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-ylidene-1,2,3a,4,5,6,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysen-7-one CAS No. 17169-69-6

(3aR,5aR,5bR,7aS,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-ylidene-1,2,3a,4,5,6,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysen-7-one

Cat. No.: B107575
CAS No.: 17169-69-6
M. Wt: 424.7 g/mol
InChI Key: DFJSYBROWDTLAV-YZMJCTNISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zeorininone A is a chemical compound that has garnered significant interest in the scientific community due to its unique properties and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zeorininone A typically involves a multi-step process that includes the formation of key intermediates. One common synthetic route begins with the preparation of a precursor molecule, which undergoes a series of chemical reactions such as cyclization, oxidation, and functional group modifications to yield Zeorininone A. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of Zeorininone A may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards. Industrial production methods may also incorporate green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: Zeorininone A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: The opposite of oxidation, reduction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced products.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Zeorininone A may yield various oxygenated derivatives, while reduction could produce different reduced forms of the compound.

Scientific Research Applications

Zeorininone A has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, contributing to the development of new compounds and materials.

    Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of Zeorininone A involves its interaction with specific molecular targets and pathways within biological systems. It may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or inducing changes in gene expression. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Zeorininone A can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Zearalenone, Zearalanone, α-Zearalenol, β-Zearalenol.

    Uniqueness: Zeorininone A may exhibit distinct chemical reactivity, biological activity, or physical properties compared to these similar compounds. For example, it may have a higher potency in certain biological assays or a different spectrum of activity against various microorganisms.

Properties

CAS No.

17169-69-6

Molecular Formula

C30H48O

Molecular Weight

424.7 g/mol

IUPAC Name

(3aR,5aR,5bR,7aS,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-ylidene-1,2,3a,4,5,6,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysen-7-one

InChI

InChI=1S/C30H48O/c1-19(2)20-12-16-27(5)21(20)13-17-29(7)23(27)10-11-24-28(6)15-9-14-26(3,4)25(28)22(31)18-30(24,29)8/h21,23-25H,9-18H2,1-8H3/t21-,23+,24+,25-,27-,28+,29+,30+/m0/s1

InChI Key

DFJSYBROWDTLAV-YZMJCTNISA-N

Isomeric SMILES

CC(=C1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC(=O)[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C)C

SMILES

CC(=C1CCC2(C1CCC3(C2CCC4C3(CC(=O)C5C4(CCCC5(C)C)C)C)C)C)C

Canonical SMILES

CC(=C1CCC2(C1CCC3(C2CCC4C3(CC(=O)C5C4(CCCC5(C)C)C)C)C)C)C

Origin of Product

United States

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